molecular formula C12H12F3NO2 B13165404 1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid CAS No. 1258640-23-1

1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid

Cat. No.: B13165404
CAS No.: 1258640-23-1
M. Wt: 259.22 g/mol
InChI Key: UFUYOBOYDMVNHD-UHFFFAOYSA-N
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Description

1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is a conformationally restricted amino acid characterized by a cyclobutane core substituted with an amino group and a carboxylic acid at position 1, and a 4-(trifluoromethyl)phenyl group at position 2. The cyclobutane ring imposes steric constraints that reduce molecular flexibility, enhancing binding specificity in biological systems .

Properties

CAS No.

1258640-23-1

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

1-amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)9-3-1-7(2-4-9)8-5-11(16,6-8)10(17)18/h1-4,8H,5-6,16H2,(H,17,18)

InChI Key

UFUYOBOYDMVNHD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)N)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of α-Trifluoromethyl Cyclobutane-Containing Building Blocks

The synthesis of α-trifluoromethyl cyclobutane-containing building blocks begins with 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile.

Procedure

  • Synthesis of carboxylic acid and amine starting from nitrile.
  • Preparation of amine using a multigram scale approach.

Synthesis Using Sulfur Tetrafluoride

A method for synthesizing trifluoromethyl-substituted analogs of 1-aminocyclobutane-1-carboxylic acid involves transforming the acid moiety into the trifluoromethyl group using \$$ SF_4 \$$ and HF.

Synthesis of Trifluoromethyl-Cyclobutyl Building Blocks

Reacting sulfur tetrafluoride with cyclobutylcarboxylic acids on a gram-to-multigram scale can produce trifluoromethyl-cyclobutyl fragments.

Procedure

  • React carboxylic acids with sulfur tetrafluoride.
  • Purify products by silica gel column chromatography on a milligram scale.
  • Isolate products by crystallization or distillation under reduced pressure on a gram-to-multigram scale.
  • Confirm product structures by X-ray crystallographic analysis.

Synthesis from Cycloalkylcyanoesters

Processes for making 1-carbamoylcycloalkylcarboxylic acid:

Reagents and Conditions

  • \$$ R1 \$$ is \$$ C1 $$-\$$ C_4 \$$ alkyl, H
  • Base: \$$ Na2CO3 \$$ and \$$ K2CO3 \$$
  • Cycloalkylating agents: dibromopropane, dichloropropane, chlorobromopropane, 1,3-ditosylpropane, 1,3-dimesylpropane

Procedure

  • React cycloalkylating agents with a base to make a cycloalkylcyanoester of Formula (Ib). The group -(CH$$ 2 $$$$)x$$- is optionally partially or fully halogenated and optionally substituted with one or more OH, \$$ NH2 \$$, \$$ C1-6 \$$-alkyl, phenyl, \$$ CF_3 \$$.
  • Perform base hydrolysis on the product from step 1 with a suitable base to make a cycloalkylamidoacid compound of Formula (Ic).
  • Optionally, treat the cycloalkyloamidoacid product from step 2 with a base and an oxidizing agent to make cycloalkylaminoacid compounds of Formula (Id).

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its target sites. Additionally, the cyclobutane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 1-amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid and analogous cyclobutane-bearing compounds are summarized below:

Table 1: Key Comparisons of Cyclobutane-Based Amino Acid Derivatives

Compound Name Substituents/Modifications Synthesis Method Key Properties/Applications Reference
This compound 3-position: 4-(trifluoromethyl)phenyl group Not explicitly described (analogues in use SF4/HF for CF₃ introduction) High lipophilicity, conformational restraint
1-Amino-3-(trifluoromethyl)cyclobutanecarboxylic acid 3-position: Direct CF₃ substitution on cyclobutane SF4/HF-mediated trifluoromethylation Enhanced metabolic stability, enzyme inhibition studies
(E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7/Z7) 3-position: Alkenyl chain (butenyl) Ring-closing metathesis (RCM) Peptide stapling, geometry-specific hydrocarbon staples
1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) 3-position: Fluorine atom Radiofluorination via nucleophilic substitution PET imaging agent for tumor delineation
1-Amino-3,3-difluorocyclobutanecarboxylic acid 3,3-position: Difluoro substitution Fluorination of cyclobutane precursors Improved polarity, potential CNS targeting
1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid 3,3-position: Methyl groups Alkylation of cyclobutane intermediates Increased steric bulk, reduced ring strain

Key Observations :

Substituent Effects :

  • Trifluoromethylphenyl vs. Direct CF₃ : The 4-(trifluoromethyl)phenyl group in the target compound introduces aromaticity and extended π-system interactions, distinguishing it from analogues with direct CF₃ substitution on the cyclobutane (). This aromatic group may enhance binding to hydrophobic pockets in proteins or enzymes.
  • Alkenyl Chains (E7/Z7) : Compounds like E7/Z7 () use flexible alkenyl chains for peptide stapling, whereas the rigid trifluoromethylphenyl group in the target compound may favor different conformational constraints.

Synthetic Strategies :

  • Trifluoromethylation via SF4/HF () is critical for introducing CF₃ groups but poses safety challenges. In contrast, peptide stapling compounds (E7/Z7) rely on RCM, emphasizing olefin geometry control .

Applications: Imaging Agents: FACBC () demonstrates the utility of fluorine-substituted cyclobutanes in PET imaging, while the trifluoromethylphenyl group in the target compound could offer improved lipophilicity for tissue penetration. Metabolic Stability: CF₃ groups () enhance resistance to oxidative metabolism compared to non-fluorinated analogues.

Ring Strain and Flexibility :

  • The cyclobutane ring’s inherent angle strain is mitigated in 3,3-dimethyl derivatives () but exacerbated in difluoro analogues (). The trifluoromethylphenyl group may further rigidify the structure, affecting binding kinetics.

Biological Activity

1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid (CAS No. 1258640-23-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its cyclobutane framework with a trifluoromethyl group, which enhances its lipophilicity and alters its electronic characteristics. The molecular formula is C12H12F3NO2C_{12}H_{12}F_3NO_2, with a molecular weight of 259.22 g/mol. The presence of the trifluoromethyl group is known to influence biological activity by modulating interactions with biological targets.

Pharmacological Profile

The biological activity of this compound can be summarized as follows:

Activity Description
Antitumor Activity Preliminary studies suggest potential use in targeting cancer cells via amino acid transport mechanisms .
Neuroprotective Effects Related compounds have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems.
Antioxidant Properties Trifluoromethyl compounds are often evaluated for their ability to reduce oxidative stress in cellular models.

Case Studies

  • Amino Acid Transport Studies :
    • In vitro studies using gliosarcoma cell lines demonstrated that related fluorinated amino acids could effectively be taken up by L-type amino acid transporters, indicating potential for targeting tumor cells .
  • Comparative Analysis with Similar Compounds :
    • A study comparing various trifluoromethyl-containing amino acids highlighted that modifications at the para position significantly impacted their potency and selectivity against specific biological targets .

Research Findings

Recent research has focused on the synthesis and evaluation of trifluoromethyl-containing compounds for therapeutic applications. Notably, the incorporation of trifluoromethyl groups has been associated with improved pharmacokinetic properties and enhanced biological activities:

  • Trifluoromethyl Substituents : The presence of these groups has been linked to increased lipophilicity and stability against metabolic degradation, making them suitable candidates for drug development .
  • Structure-Activity Relationship (SAR) : Studies have shown that the position and nature of substituents on the aromatic ring significantly influence biological activity, emphasizing the need for detailed SAR analysis in drug design .

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